molecular formula C11H8IN3S B12920429 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-78-3

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12920429
CAS No.: 947534-78-3
M. Wt: 341.17 g/mol
InChI Key: YWWKRSRDWURTFC-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the reaction of 4-iodoaniline with thiosemicarbazide under acidic conditions to form the intermediate 4-iodophenylthiosemicarbazide. This intermediate then undergoes cyclization with methylglyoxal to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, chromatography-free purification methods, such as recrystallization, are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to interact with DNA, potentially leading to the disruption of cellular processes. Pathways involved include the inhibition of key enzymes in metabolic pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of both an imidazole and a thiadiazole ring in its structure. This dual-ring system enhances its biological activity and allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Biological Activity

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a compound that belongs to the class of imidazo-thiadiazoles, which have garnered attention for their diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H8IN3SC_{11}H_{8}IN_{3}S with a molecular weight of 303.16 g/mol. The presence of iodine in its structure may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as K562 (chronic myelogenous leukemia) and others. The mechanism often involves the inhibition of specific protein kinases associated with cancer cell growth .
  • Antimicrobial Activity :
    • The compound has also been evaluated for antimicrobial properties against various pathogens. Thiadiazole derivatives are known to display activity against bacteria and fungi, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiadiazole compounds can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesKey Findings
AnticancerLiu Y et al., 2022Inhibition of Bcr-Abl positive K562 cells with IC50 values around 7.4 µM .
AntimicrobialMoise M et al., 2009Effective against Candida albicans and other pathogens .
Anti-inflammatoryChen C et al., 2022Significant reduction in edema in animal models .

Detailed Research Findings

  • Anticancer Mechanism : A study by Liu et al. synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The most potent compound demonstrated selective inhibition against the Bcr-Abl protein kinase, which is crucial for the survival of certain leukemia cells .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, various thiadiazole derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial efficacy significantly .
  • Anti-inflammatory Activity : The anti-inflammatory potential was assessed through various assays measuring edema reduction in animal models. Compounds derived from thiadiazoles showed promising results comparable to established anti-inflammatory drugs like indomethacin .

Properties

CAS No.

947534-78-3

Molecular Formula

C11H8IN3S

Molecular Weight

341.17 g/mol

IUPAC Name

6-(4-iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8IN3S/c1-7-14-16-11-13-10(6-15(7)11)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

YWWKRSRDWURTFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)I

Origin of Product

United States

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